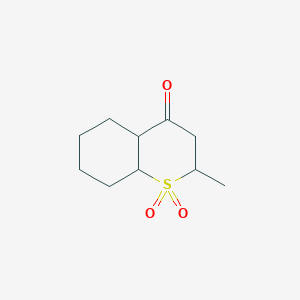![molecular formula C7H8ClF4NO3 B3820249 4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid](/img/structure/B3820249.png)
4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid
Descripción general
Descripción
4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid is a synthetic organic compound characterized by the presence of a butanoic acid moiety linked to a 2-chloro-2,3,3,3-tetrafluoropropanoyl group via an amide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride and butanoic acid in the presence of a base such as triethylamine or pyridine to form the corresponding amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The chloro group in the 2-chloro-2,3,3,3-tetrafluoropropanoyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid involves its interaction with molecular targets through its functional groups. The amide bond and the chloro and fluorine substituents play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
- 4-[(2-bromo-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid
- 4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]pentanoic acid
Comparison:
- 4-[(2-bromo-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and interactions.
- 4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]pentanoic acid: Similar structure but with an additional carbon in the butanoic acid moiety, potentially altering its physical and chemical properties.
Propiedades
IUPAC Name |
4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF4NO3/c8-6(9,7(10,11)12)5(16)13-3-1-2-4(14)15/h1-3H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZDVCXCNADEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC(=O)C(C(F)(F)F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3820172.png)


![N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline](/img/structure/B3820185.png)



![3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3820217.png)

![N,N'-1,5-naphthalenediylbis[2-(1-naphthyl)acetamide]](/img/structure/B3820239.png)


![[(E)-6,6-bis(difluoroamino)heptan-3-ylideneamino]urea](/img/structure/B3820255.png)
